molecular formula C11H8N2S B8673112 2-(1H-Pyrrol-2-yl)benzo[d]thiazole

2-(1H-Pyrrol-2-yl)benzo[d]thiazole

Cat. No.: B8673112
M. Wt: 200.26 g/mol
InChI Key: OCMOSCCTQWDOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Pyrrol-2-yl)benzo[d]thiazole is a useful research compound. Its molecular formula is C11H8N2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-(1H-pyrrol-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C11H8N2S/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-7,12H

InChI Key

OCMOSCCTQWDOSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=CN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5.55 g (50 mmol) of pyrrole-2-carboxylic acid, 6.26 g (50 mmol) of 2-aminothiophenol and 3.09 g (50 mmol) of boric acid in 250 mL of xylene was heated under reflux for 3 days while removing water which was generated from reaction using a Dean-Stark trap. the cooled reaction mixture was diluted with 200 mL of ethyl acetate, washed with 200 mL of 5% sodium hydroxide solution and then with 200 mL of water. The separated organic layer was dried over anhydrous sodium sulfate. The resulting crude product was purified by column chromatography on silica gel with 10% ethyl acetate in hexane as eluant. The desired product, 2-(pyrrol-2-yl)benzothiazole (1.40 g, 14%) was obtained as a pale yellow solid. m.p. 150°-151° C.; 1H-NMR (CDCl3) 6.32-6.35 (m, 1H, ArH), 6.87-6.89 (m, 1H, ArH), 6.94-6.96 (m, 1H, ArH), 6.33 (t, 1H, ArH), 6.43 (t, 1H, ArH), 7.84 (d, 1H, ArH), 7.90 (d, 1H, ArH).
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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